2-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline
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Overview
Description
2-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C9H9F4N It is a derivative of aniline, where the hydrogen atoms on the aniline ring are substituted with fluorine and methyl groups, and the nitrogen atom is bonded to a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 2-fluoro-4-methylaniline with 2,2,2-trifluoroethylamine. The reaction is usually carried out under controlled conditions, such as in the presence of a catalyst and at a specific temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products. The product is then purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
2-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-4-methylaniline: A similar compound with a simpler structure, lacking the trifluoroethyl group.
2-fluoro-5-(trifluoromethyl)aniline: Another fluorinated aniline derivative with different substitution patterns.
Uniqueness
2-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both fluorine and trifluoroethyl groups, which impart distinct chemical and physical properties. These properties make it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H9F4N |
---|---|
Molecular Weight |
207.17 g/mol |
IUPAC Name |
2-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C9H9F4N/c1-6-2-3-8(7(10)4-6)14-5-9(11,12)13/h2-4,14H,5H2,1H3 |
InChI Key |
WRSDVBLNUKXKTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC(F)(F)F)F |
Origin of Product |
United States |
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